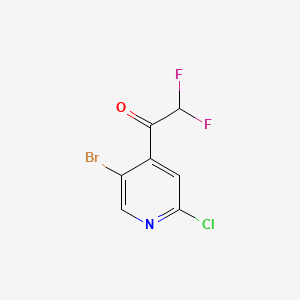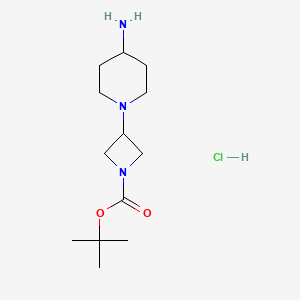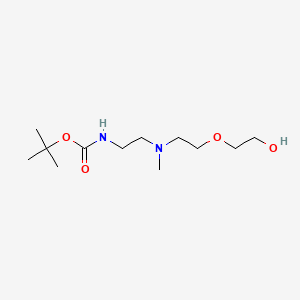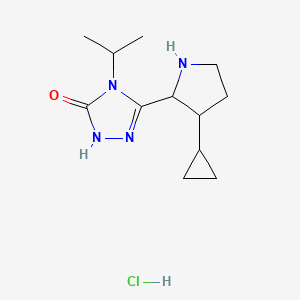
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone typically involves the halogenation of pyridine derivatives followed by the introduction of difluoroethanone moiety. One common method involves the bromination and chlorination of pyridine to obtain 5-bromo-2-chloropyridine. This intermediate is then reacted with difluoroacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process would also involve rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Boron reagents and palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of agrochemicals and electronic materials.
作用機序
The mechanism of action of 1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(5-Bromo-2-chloropyridin-4-yl)ethanol: This compound has a similar pyridine ring structure but with an ethanol moiety instead of difluoroethanone.
1-(5-Bromo-2-chloropyridin-4-yl)ethanone: Similar to the target compound but lacks the difluoro group.
(5-Bromo-2-chloropyridin-4-yl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine group instead of difluoroethanone.
Uniqueness
1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the difluoroethanone moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H3BrClF2NO |
|---|---|
分子量 |
270.46 g/mol |
IUPAC名 |
1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3BrClF2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H |
InChIキー |
SSIYGOPGHXTIRF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)Br)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B13584778.png)
![1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one](/img/no-structure.png)

![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)



![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)

